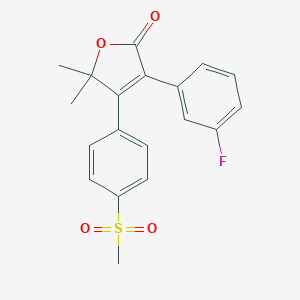

3-(3-Fluorophenyl)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furan derivatives, including those related to "3-(3-Fluorophenyl)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one," involves the use of versatile reagents and methodologies. Notably, compounds such as 2,3-dibromo-1-(phenylsulfonyl)-1-propene serve as key intermediates in the synthesis of furans and cyclopentenones, demonstrating the importance of sulfonyl compounds in furan synthesis (Watterson et al., 2003). Additionally, the introduction of fluorine atoms and sulfonyl groups into the furan ring can be achieved through methods such as the ring expansion of gem-difluorocyclopropyl ketones (Sugiishi et al., 2020).

Molecular Structure Analysis

The molecular structure of furan derivatives is significantly influenced by the presence of fluorine and sulfonyl groups. These groups can affect the planarity and electronic distribution within the molecule, as seen in various structural analyses. For instance, studies on similar compounds have shown that the introduction of sulfonyl and fluorine groups can lead to diverse molecular conformations, which are crucial for understanding the compound's reactivity and potential interactions (El-Hiti et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of "3-(3-Fluorophenyl)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one" and related compounds involves interactions that highlight the role of fluorine and sulfonyl groups. These functionalities can participate in various chemical reactions, including cycloadditions and substitutions, demonstrating the compound's versatility (Hajduch et al., 2007). The presence of these groups also affects the compound's reactivity towards nucleophiles and electrophiles, influencing its chemical properties significantly.

Physical Properties Analysis

The physical properties of furan derivatives, such as solubility, melting point, and boiling point, are influenced by the molecular structure and the presence of substituents like fluorine and sulfonyl groups. These groups can affect the compound's polarity, hydrogen bonding capacity, and overall molecular geometry, which in turn influences its physical properties. Research on similar compounds provides insight into how these factors can affect physical properties (Li et al., 1999).

Chemical Properties Analysis

The chemical properties of "3-(3-Fluorophenyl)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one" include its acidity, basicity, reactivity towards various chemical reagents, and its potential for forming hydrogen bonds or undergoing hydrophobic interactions. The fluorine atoms significantly impact the compound's electronegativity and chemical stability, while the sulfonyl groups influence its solubility and reactivity. Studies on related compounds highlight the impact of these groups on the chemical properties of furan derivatives (Umemoto et al., 2010).

Wissenschaftliche Forschungsanwendungen

Biochemical Assays and Enzyme Activity

One significant application of this compound is in the field of biochemical assays, specifically as a selective fluorescent probe for CYP3A activity in primary cultured rat and human hepatocytes. The benzyloxy-substituted lactone cyclooxygenase-2 inhibitor, closely related to "3-(3-Fluorophenyl)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one", demonstrates its utility in metabolic studies. It is metabolized to a fluorescent metabolite, which is a rapid readout of CYP3A activity following microsomal or cultured hepatocyte incubations. This application highlights the compound's relevance in studying drug metabolism and enzyme activity, providing a fast, efficient, and robust assay for measuring CYP3A induction in both rat and human cultured primary hepatocytes (Nicoll-Griffith et al., 2004).

Organic Synthesis and Chemical Reactivity

The compound also finds importance in organic synthesis, demonstrating the versatility of furan derivatives in chemical reactions. For instance, microwave-assisted tandem intramolecular Wittig and Claisen rearrangement and internal cyclization reactions have been used to afford fluoro-substituted benzo[b]furans, showcasing the reactivity of similar furan compounds in synthesizing diverse organic molecules. This synthetic utility underscores the compound's role in facilitating the preparation of complex organic structures, which can have further applications in pharmaceuticals and materials science (Rao et al., 2007).

In Vitro Metabolism and Pharmacological Potential

Another study focuses on the in vitro metabolism of DFU, a COX-2 inhibitor closely related to the queried compound, which includes a novel glutathione adduct rearomatization. This research provides insights into the metabolic pathways of COX-2 inhibitors, highlighting the compound's pharmacological potential and its metabolic stability and transformations. Understanding these metabolic processes is crucial for developing new therapeutic agents with optimized pharmacokinetic profiles (Yergey et al., 2001).

Eigenschaften

IUPAC Name |

3-(3-fluorophenyl)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FO4S/c1-19(2)17(12-7-9-15(10-8-12)25(3,22)23)16(18(21)24-19)13-5-4-6-14(20)11-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXERGIJHYVUXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(=O)O1)C2=CC(=CC=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601143502 | |

| Record name | 3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601143502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone | |

CAS RN |

178402-36-3 | |

| Record name | 3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178402-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601143502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 178402-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

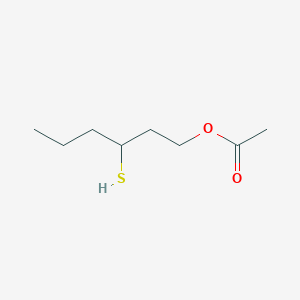

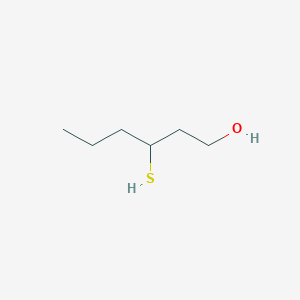

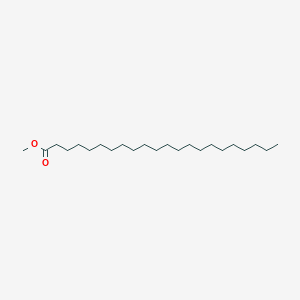

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

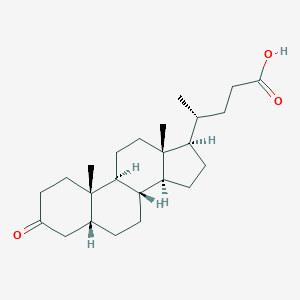

![(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid](/img/structure/B33423.png)